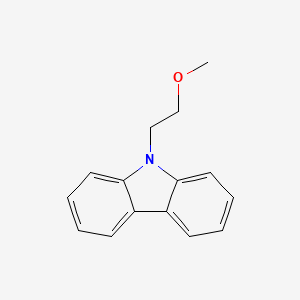

9-(2-Methoxyethyl)carbazole

Description

Structure

3D Structure

Properties

CAS No. |

197297-40-8 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

9-(2-methoxyethyl)carbazole |

InChI |

InChI=1S/C15H15NO/c1-17-11-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H3 |

InChI Key |

XDLNLNRDXSZVPH-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 9-(2-Methoxyethyl)carbazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 9-(2-Methoxyethyl)carbazole is limited in publicly available literature. The following guide provides a comprehensive overview based on the known properties of the carbazole nucleus and closely related derivatives. All quantitative data presented for analogous compounds should be considered as estimations for this compound.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. Their rigid, planar structure and rich electron density make them versatile scaffolds for the development of novel therapeutic agents and functional materials. This guide focuses on the chemical properties of this compound, a derivative with potential applications stemming from the introduction of a methoxyethyl group at the 9-position of the carbazole core. This modification can influence the molecule's solubility, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Physicochemical Properties

Table 1: Physicochemical Properties of Carbazole and Related Derivatives

| Property | Carbazole | 9-Ethylcarbazole | 9-(2-Hydroxyethyl)carbazole | This compound (Estimated) |

| Molecular Formula | C₁₂H₉N | C₁₄H₁₃N | C₁₄H₁₃NO | C₁₅H₁₅NO |

| Molecular Weight ( g/mol ) | 167.21[1] | 195.26[2] | 211.26[3] | 225.29 |

| Melting Point (°C) | 246.3[1] | 68-70 | 78-82 | Not Available |

| Boiling Point (°C) | 354.7[1] | 300-305 | Not Available | Not Available |

| Appearance | White crystalline solid | White to Gray to Brown Powder | Off-White Powder[3] | Likely a solid at room temperature |

Solubility:

The solubility of carbazole itself is low in water but it is soluble in organic solvents like acetone, and slightly soluble in benzene, ether, and ethanol. The introduction of the 2-methoxyethyl group in this compound is expected to increase its polarity compared to 9-ethylcarbazole, potentially enhancing its solubility in polar organic solvents.

Spectral Data

While specific spectra for this compound are not available, the characteristic spectral features can be predicted based on the carbazole scaffold and related N-substituted derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole ring system, typically in the range of 7.0-8.5 ppm. The protons of the methoxyethyl group would appear more upfield, with the methylene protons adjacent to the nitrogen appearing around 4.0-4.5 ppm, the methylene protons adjacent to the methoxy group around 3.5-4.0 ppm, and the methyl protons of the methoxy group as a singlet around 3.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be dominated by the signals from the twelve aromatic carbons of the carbazole core. The carbons of the methoxyethyl side chain will appear at higher field.

Infrared (IR) Spectroscopy: The IR spectrum will likely display characteristic C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹, C-N stretching vibrations, and C-O stretching from the ether linkage.

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of N-alkylated carbazoles is the reaction of carbazole with an appropriate alkyl halide in the presence of a base. A plausible synthetic route for this compound is the N-alkylation of carbazole with 2-bromoethyl methyl ether.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of carbazole in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added.

-

Addition of Alkylating Agent: 2-Bromoethyl methyl ether is then added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Stability

The carbazole ring is generally stable and aromatic in nature. The nitrogen atom is weakly basic. The aromatic rings can undergo electrophilic substitution reactions, with the 3, 6, and 1, 8 positions being the most reactive. The N-alkylation to form this compound enhances its stability towards oxidation compared to the parent carbazole. The compound is expected to be stable under normal laboratory conditions but may be sensitive to strong oxidizing agents.

Biological Activity and Signaling Pathways

Specific biological activities or interactions with signaling pathways for this compound have not been reported. However, the carbazole scaffold is a well-known pharmacophore present in numerous biologically active molecules. Carbazole derivatives have been reported to exhibit a wide range of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of different substituents on the carbazole nucleus allows for the fine-tuning of these biological effects.

Caption: General biological activities of carbazole derivatives.

Conclusion

This compound is a derivative of the versatile carbazole heterocyclic system. While specific experimental data for this compound is scarce, its chemical properties can be reasonably extrapolated from its parent compound and other N-substituted analogs. The proposed synthetic route via N-alkylation is a standard and reliable method for its preparation. The rich biological activity profile of the carbazole family suggests that this compound could be a valuable molecule for further investigation in drug discovery and materials science. Further experimental studies are necessary to fully elucidate its chemical and biological properties.

References

A Technical Guide to the Photophysical Properties of 9-(2-Methoxyethyl)carbazole and Related N-Alkylcarbazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 9-(2-Methoxyethyl)carbazole. Due to the limited availability of specific experimental data for this compound, this document leverages data from structurally similar N-alkylated carbazole derivatives to provide a well-founded estimation of its behavior. The guide details the fundamental photophysical parameters, including absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime. Furthermore, it offers in-depth experimental protocols for the measurement of these key properties, serving as a practical resource for researchers in the field.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds widely utilized in the development of organic electronic materials, fluorescent probes, and pharmaceutical agents. Their attractive photophysical properties, such as high fluorescence quantum yields and good thermal stability, make them ideal candidates for these applications. The substitution at the 9-position (the nitrogen atom) of the carbazole ring is a common strategy to tune the molecule's solubility, charge transport characteristics, and photophysical behavior.

The introduction of a 2-methoxyethyl group at the 9-position is expected to influence the electronic properties of the carbazole core minimally, thus preserving its inherent fluorescence characteristics. However, the alkyl chain can enhance solubility in organic solvents, which is advantageous for solution-phase studies and device fabrication. This guide summarizes the expected photophysical data for this compound based on published data for related N-alkylcarbazole compounds and provides detailed methodologies for their experimental determination.

Expected Photophysical Properties

The photophysical properties of this compound are predicted to be similar to other N-alkylated carbazoles. The N-alkylation of carbazole generally has a minor effect on the absorption and emission maxima. The primary absorption bands of carbazole derivatives are typically found in the UV region, with strong emission in the near-UV or blue region of the spectrum.

Tabulated Photophysical Data of Related N-Alkylcarbazoles

The following table summarizes the key photophysical parameters for various N-alkylated carbazole derivatives, which can be used to estimate the properties of this compound.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) |

| 9-Ethylcarbazole | Cyclohexane | 293, 325, 338 | 349, 364 | 0.42 | 10.9 |

| Ethanol | 293, 325, 338 | 350, 365 | 0.39 | 9.8 | |

| 9-Butylcarbazole | Cyclohexane | 293, 325, 338 | 350, 365 | 0.41 | 10.5 |

| 9-Hexylcarbazole | Dichloromethane | 295, 327, 341 | 351, 366 | 0.40 | - |

| Poly(N-vinylcarbazole) | Toluene | 295, 332, 345 | 355, 370 (excimer) | 0.11 | 12.0 |

Note: The data presented is a compilation from various sources and is intended for comparative purposes. The exact values for this compound may vary.

Based on this data, this compound is expected to exhibit absorption maxima around 293-295 nm and 325-340 nm, with fluorescence emission peaks in the range of 350-370 nm. The fluorescence quantum yield is anticipated to be in the range of 0.35-0.45 in non-polar solvents, and the fluorescence lifetime is expected to be around 10 ns.

Experimental Protocols

Accurate determination of photophysical properties requires standardized experimental procedures. The following sections detail the methodologies for measuring UV-Vis absorption, fluorescence emission, fluorescence quantum yield, and fluorescence lifetime.

UV-Vis Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of a sample to determine its absorption maxima (λmax) and molar absorption coefficient (ε).

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, dichloromethane)

-

This compound sample

Procedure:

-

Solution Preparation: Prepare a stock solution of the sample with a known concentration (e.g., 10⁻³ M) in the chosen spectroscopic grade solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.[1][2]

-

Sample Measurement: Rinse the sample cuvette with the sample solution, then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 250-450 nm).[1]

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum to determine the emission maxima (λem).

Materials:

-

Fluorometer (Fluorescence Spectrophotometer)

-

Quartz cuvettes (1 cm path length, four polished sides)

-

Spectroscopic grade solvent

-

Sample solution (prepared as in 3.1, typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects)

Procedure:

-

Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation wavelength (λex) to one of the absorption maxima determined from the UV-Vis spectrum.

-

Blank Measurement: Fill a cuvette with the pure solvent and record its emission spectrum to check for any background fluorescence.

-

Sample Measurement: Place the sample cuvette in the fluorometer and record the emission spectrum. The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., for λex = 330 nm, scan from 340 nm to 600 nm).

-

Data Analysis: Identify the wavelength(s) of maximum fluorescence intensity (λem).

Fluorescence Quantum Yield (ΦF) Determination

The comparative method is commonly used to determine the fluorescence quantum yield, where the fluorescence intensity of the sample is compared to that of a well-characterized standard.

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Sample and standard solutions with absorbance < 0.1 at the excitation wavelength

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546)

Procedure:

-

Record Absorption Spectra: Measure the UV-Vis absorption spectra of both the sample and the standard solutions.

-

Record Emission Spectra: Record the fluorescence emission spectra of both the sample and the standard at the same excitation wavelength. Ensure the experimental conditions (e.g., slit widths) are identical for both measurements.

-

Calculate Integrated Fluorescence Intensity: Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate Quantum Yield: The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

ΦF,std is the quantum yield of the standard

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Fluorescence Lifetime (τF) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.[3]

Materials:

-

TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast photodetector (e.g., single-photon avalanche diode - SPAD), and TCSPC electronics.[3][4]

-

Sample solution

Procedure:

-

Instrument Response Function (IRF) Measurement: Measure the instrument response function by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. This records the temporal profile of the excitation pulse.[5]

-

Sample Measurement: Replace the scattering solution with the fluorescent sample and collect the fluorescence decay data. The sample should be excited at an appropriate wavelength, and the emission should be collected at the fluorescence maximum.

-

Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use deconvolution software to fit the experimental decay data to an exponential decay model to extract the fluorescence lifetime (τF). For a single exponential decay, the intensity I(t) is described by:

I(t) = I₀ * exp(-t/τF)

where I₀ is the intensity at time t=0.

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the general workflow for the comprehensive photophysical characterization of a fluorescent molecule like this compound.

Caption: Workflow for Photophysical Characterization.

Relationship between Photophysical Processes

The following Jablonski diagram illustrates the key electronic transitions involved in the photophysical processes of absorption and fluorescence.

Caption: Simplified Jablonski Diagram.

Conclusion

References

- 1. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 2. science.valenciacollege.edu [science.valenciacollege.edu]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability of 9-(2-Methoxyethyl)carbazole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific experimental data on the thermal stability of 9-(2-Methoxyethyl)carbazole. The following guide is based on the known thermal properties of analogous carbazole derivatives and general principles of thermal analysis for organic compounds.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. Their unique electronic and photophysical properties have led to their use in a wide range of applications, including pharmaceuticals, organic light-emitting diodes (OLEDs), and as host materials in thermally activated delayed fluorescence (TADF) emitters. The thermal stability of these materials is a critical parameter that dictates their processing conditions, operational lifetime, and storage requirements. This guide provides a comprehensive overview of the expected thermal behavior of this compound and the methodologies used to assess it.

Expected Thermal Properties of this compound

Based on data from similar carbazole derivatives, the thermal properties of this compound can be anticipated. For comparison, thermal data for other N-substituted carbazoles are presented below. It is important to note that the introduction of the 2-methoxyethyl group at the 9-position will influence the melting point and decomposition temperature. The ether linkage in the side chain might represent a point of initial thermal degradation compared to simple alkyl chains.

Table 1: Illustrative Thermal Data of N-Substituted Carbazole Derivatives

| Compound | Melting Point (°C) | Decomposition Temp. (TGA, 5% weight loss) (°C) |

| 9-Methylcarbazole | 89.34 | Not Reported |

| 9-Ethylcarbazole | 68-70 | Not Reported |

| Hypothetical: this compound | Estimated: 70-100 | Estimated: 250-300 |

Note: The values for this compound are estimations and require experimental verification.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and kinetics, thermal stability, and sample composition.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Nitrogen or Argon gas at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition and the temperature at 5% weight loss (Td5) are key parameters to determine thermal stability.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting point, glass transition temperature, and enthalpy of transitions.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Nitrogen or Argon gas at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min (First Heating Scan).

-

Hold isothermally for 5 minutes to erase thermal history.

-

Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate of 10 °C/min.

-

Ramp the temperature again to 150 °C at 10 °C/min (Second Heating Scan).

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks correspond to melting, while exothermic events can indicate crystallization or decomposition. The melting point is typically taken as the onset or peak of the melting endotherm.

Potential Thermal Decomposition Pathway

The thermal decomposition of carbazole derivatives can proceed through various radical mechanisms. At elevated temperatures, the weakest bonds are likely to cleave first. In the case of this compound, the C-N bond of the side chain and the C-O bond within the methoxyethyl group are potential initiation sites for decomposition. The pyrolysis of carbazole itself is known to produce aromatic hydrocarbons and N-containing compounds through C-N and C-C bond cleavage[1].

Below is a generalized workflow for assessing thermal stability and a potential decomposition pathway.

Caption: Experimental workflow for thermal analysis.

Caption: A postulated thermal decomposition pathway.

Conclusion

References

Solubility of 9-(2-Methoxyethyl)carbazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 9-(2-Methoxyethyl)carbazole in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes a representative experimental protocol adapted from studies on structurally similar carbazole derivatives and a discussion of the general solubility behavior of this class of compounds.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. However, for research and drug development purposes, it is crucial to present solubility data in a structured and comparable manner. The following table illustrates the conventional format for presenting such data.

Table 1: Illustrative Solubility Data Presentation for this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Methanol | 25 | Data Not Available | Data Not Available |

| e.g., Ethanol | 25 | Data Not Available | Data Not Available |

| e.g., Acetone | 25 | Data Not Available | Data Not Available |

| e.g., Dichloromethane | 25 | Data Not Available | Data Not Available |

| e.g., Toluene | 25 | Data Not Available | Data Not Available |

| e.g., N,N-Dimethylformamide | 25 | Data Not Available | Data Not Available |

Note: The data in this table is for illustrative purposes only. Experimental determination is required to obtain actual solubility values.

General Solubility Characteristics of N-Substituted Carbazoles

Carbazole itself is a heterocyclic aromatic compound with relatively low polarity. The introduction of substituents on the nitrogen atom can significantly influence its solubility in organic solvents. The 2-methoxyethyl group in this compound introduces a polar ether linkage and a flexible alkyl chain. This modification is expected to increase its solubility in a range of organic solvents compared to the parent carbazole. Generally, the introduction of alkyl groups tends to enhance solubility in less polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents. This protocol is adapted from the established methods used for other N-substituted carbazole derivatives.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure: Isothermal Saturation Method

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A pre-established calibration curve of known concentrations is required for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding for researchers and professionals engaged in the study and application of this compound. While specific solubility data remains to be experimentally determined, the provided methodology offers a clear path for obtaining this crucial information.

An In-depth Technical Guide to the Molecular Structure of 9-(2-Methoxyethyl)carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 9-(2-Methoxyethyl)carbazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and spectroscopic data from closely related analogs to present a detailed theoretical and predictive analysis. This includes a proposed synthesis protocol, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a computational model of its three-dimensional structure. The information is intended to serve as a valuable resource for researchers working with carbazole derivatives in fields such as materials science and drug discovery.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest due to their unique photophysical and electronic properties. These properties make them valuable in the development of organic light-emitting diodes (OLEDs), solar cells, and as key scaffolds in medicinal chemistry. The substituent at the 9-position of the carbazole ring plays a crucial role in modulating these properties. This guide focuses on the molecular structure of this compound, a derivative with potential applications stemming from the introduction of a flexible and polar methoxyethyl group.

Predicted Molecular Structure and Properties

A computational model of this compound was generated to elucidate its three-dimensional structure and predict key geometric parameters.

Caption: 2D representation of this compound.

Predicted Geometrical Parameters

The following table summarizes the predicted bond lengths and angles for the key structural features of this compound, based on computational modeling.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-N (carbazole ring) | ~1.38 Å |

| C-C (aromatic) | ~1.39 - 1.41 Å |

| N-CH₂ | ~1.47 Å |

| CH₂-CH₂ | ~1.54 Å |

| CH₂-O | ~1.43 Å |

| O-CH₃ | ~1.42 Å |

| Bond Angles (degrees) | |

| C-N-C (carbazole ring) | ~108.5° |

| C-C-C (aromatic) | ~120° |

| C-N-CH₂ | ~125.5° |

| N-CH₂-CH₂ | ~112° |

| CH₂-O-CH₃ | ~111° |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be achieved via the reaction of carbazole with 2-bromoethyl methyl ether in the presence of a base.

Caption: Proposed workflow for the synthesis of the target molecule.

Detailed Protocol:

-

Reaction Setup: To a solution of carbazole (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.0-3.0 eq.).

-

Addition of Alkylating Agent: Add 2-bromoethyl methyl ether (1.2-1.5 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 2H | H-4, H-5 |

| ~7.45 | t | 2H | H-2, H-7 |

| ~7.35 | d | 2H | H-1, H-8 |

| ~7.25 | t | 2H | H-3, H-6 |

| ~4.40 | t | 2H | N-CH₂ |

| ~3.70 | t | 2H | CH₂-O |

| ~3.30 | s | 3H | O-CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~140.5 | C-4a, C-4b |

| ~125.8 | C-4, C-5 |

| ~122.5 | C-1, C-8 |

| ~120.3 | C-2, C-7 |

| ~119.0 | C-3, C-6 |

| ~108.8 | C-9a, C-8a |

| ~70.5 | CH₂-O |

| ~58.9 | O-CH₃ |

| ~42.5 | N-CH₂ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2930, 2880 | Medium | Aliphatic C-H stretch |

| ~1600, 1480, 1450 | Strong | Aromatic C=C stretch |

| ~1240 | Strong | C-N stretch |

| ~1110 | Strong | C-O-C stretch (ether) |

| ~750 | Strong | Aromatic C-H out-of-plane bend |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 225 | [M]⁺ (Molecular Ion) |

| 180 | [M - CH₂OCH₃]⁺ |

| 167 | [Carbazole]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Structure-Spectra Relationship

The structural features of this compound directly correlate with its expected spectroscopic signatures.

Caption: Relationship between molecular features and spectral data.

Conclusion

This technical guide provides a detailed theoretical framework for understanding the molecular structure of this compound. By combining computational modeling with predictive analysis based on known carbazole derivatives, this document offers valuable insights into its synthesis, three-dimensional structure, and expected spectroscopic characteristics. This information serves as a foundational resource for researchers and professionals engaged in the design and development of novel carbazole-based materials and pharmaceuticals. Further experimental validation of these predictions is encouraged to build upon this theoretical groundwork.

A Technical Guide to the Theoretical Investigation of the Electronic Structure of N-Alkyl Carbazoles with a Focus on 9-(2-Methoxyethyl)carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, materials science, and pharmaceutical development. Understanding their electronic structure is paramount for predicting their reactivity, photophysical properties, and biological interactions. This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the electronic structure of N-alkyl carbazoles, with a particular focus on 9-(2-Methoxyethyl)carbazole as a representative example. It details the computational protocols, presents illustrative quantitative data derived from theoretical studies on analogous structures, and outlines a logical workflow for such computational investigations. This document is intended to serve as a practical resource for researchers engaged in the computational analysis and rational design of novel carbazole-based compounds.

Introduction

The carbazole nucleus, a tricyclic aromatic amine, is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The substituent at the 9-position (the nitrogen atom) significantly modulates the electronic and steric properties of the carbazole ring system, thereby influencing its chemical behavior and pharmacological profile. The this compound, with its flexible and polar side chain, presents an interesting case for studying the interplay between the carbazole core and its N-substituent.

Theoretical and computational chemistry provide powerful tools to elucidate the electronic characteristics of molecules like this compound at a level of detail that is often inaccessible through experimental means alone. By employing methods such as Density Functional Theory (DFT), researchers can calculate a variety of electronic properties, including molecular orbital energies (HOMO and LUMO), electron density distribution, and molecular electrostatic potential. These calculations are instrumental in predicting reactivity, understanding charge transfer processes, and designing molecules with desired electronic and optical properties.

This guide will walk through the standard computational protocols for such studies, present key electronic structure data for relevant N-substituted carbazoles, and provide a visual workflow to guide researchers in their computational investigations.

Theoretical Methodologies and Protocols

The accurate theoretical investigation of the electronic structure of carbazole derivatives relies on the selection of appropriate computational methods and basis sets. Density Functional Theory (DFT) has been established as a robust and efficient method for studying such organic molecules.

Computational Approach

A typical computational protocol for analyzing the electronic structure of an N-substituted carbazole involves the following steps:

-

Geometry Optimization: The first step is to determine the lowest energy three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is found.

-

Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.

-

Electronic Property Calculations: With the optimized geometry, a variety of electronic properties can be calculated. These include the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis to understand charge distribution and intramolecular interactions.

Recommended DFT Functionals and Basis Sets

For carbazole systems, several DFT functionals have been shown to provide reliable results. The choice of functional can impact the calculated properties, particularly the HOMO-LUMO energy gap.

-

ωB97X-D: This is a range-separated hybrid functional that includes empirical dispersion corrections. It is well-suited for studying systems where non-covalent interactions, such as π-π stacking, may be important.[1]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.

-

CAM-B3LYP: This is another range-separated hybrid functional that is particularly effective for calculating excited-state properties and charge-transfer excitations.

The basis set determines the mathematical representation of the atomic orbitals. For molecules of this size, Pople-style basis sets are commonly employed:

-

6-311++G(d,p): This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This level of theory is generally considered to provide a good description of the electronic structure for such molecules.[1]

A common and reliable level of theory for these types of studies is ωB97X-D/6-311++G(d,p) or B3LYP/6-311++G(d,p) .[1]

Quantitative Electronic Structure Data

The data in the following tables are based on DFT calculations performed on N-substituted carbazoles.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for N-Substituted Carbazoles

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Carbazole (9-H) | B3LYP/6-311++G(d,p) | -5.62 | -0.71 | 4.91 |

| 9-Methylcarbazole | B3LYP/6-311++G(d,p) | -5.51 | -0.68 | 4.83 |

| 9-Ethylcarbazole | B3LYP/6-311++G(d,p) | -5.49 | -0.67 | 4.82 |

Data are illustrative and derived from principles and values reported in computational studies of carbazole derivatives.

The data shows that the introduction of an alkyl substituent at the 9-position slightly raises the HOMO energy and lowers the HOMO-LUMO energy gap, which can be correlated with increased reactivity.

Table 2: Selected Optimized Geometric Parameters for 9-Ethylcarbazole

| Parameter | Bond/Angle | Value (ωB97X-D/6-311++G(d,p)) |

| Bond Length | C(4a)-C(4b) | 1.46 Å |

| Bond Length | C(9a)-N(9) | 1.39 Å |

| Bond Length | N(9)-C(ethyl) | 1.48 Å |

| Bond Angle | C(9a)-N(9)-C(8a) | 108.5° |

| Dihedral Angle | C(4)-C(4a)-C(4b)-C(5) | 179.9° |

These values represent a typical output from a geometry optimization of an N-alkyl carbazole and are based on a study by Mane et al. (2021).[1]

Visualization of Computational Workflow

To provide a clear and logical path for researchers, the following diagram illustrates a standard workflow for the theoretical study of the electronic structure of a molecule like this compound.

Caption: A logical workflow for the theoretical study of a carbazole derivative's electronic structure.

Conclusion

The theoretical investigation of the electronic structure of this compound and other N-substituted carbazoles offers profound insights into their chemical and physical properties. By leveraging established DFT methodologies, such as the ωB97X-D or B3LYP functionals with a robust basis set like 6-311++G(d,p), researchers can reliably predict molecular geometries, frontier orbital energies, and other key electronic descriptors.

The illustrative data presented for analogous N-alkyl carbazoles demonstrate the subtle yet significant influence of the N-substituent on the electronic character of the carbazole core. The computational workflow provided herein offers a systematic approach for researchers to conduct these studies, from initial structure definition to the final analysis of electronic properties.

This guide serves as a foundational resource for scientists and professionals in drug development and materials science, enabling them to apply computational chemistry techniques to accelerate the design and discovery of novel carbazole-based compounds with tailored properties.

References

An In-depth Technical Guide to 9-(2-Methoxyethyl)carbazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: A Brief History of Carbazole

Carbazole (9H-carbazole) is a tricyclic aromatic heterocyclic organic compound first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser. Its structure consists of two benzene rings fused to a central five-membered nitrogen-containing ring. This core structure imparts unique electronic and photophysical properties, making carbazole and its derivatives subjects of extensive research and application in various fields.

Historically, carbazole chemistry has been pivotal in the development of dyes and pigments. In recent decades, the focus has shifted towards high-performance materials and pharmaceuticals. The electron-rich nature of the carbazole nucleus and the ability to functionalize it at various positions, particularly the N-9 position, have led to the development of a vast library of derivatives with tailored properties. These derivatives have found applications as organic light-emitting diodes (OLEDs), hole-transporting materials in solar cells, fluorescent probes, and as scaffolds for biologically active molecules with potential anticancer, antibacterial, and antiviral activities. The exploration of novel 9-substituted carbazoles, such as 9-(2-Methoxyethyl)carbazole, continues to be an active area of research driven by the quest for advanced materials and therapeutics.

Synthesis of this compound

The synthesis of this compound can be logically achieved through a two-step process starting from carbazole. The first step involves the N-alkylation of carbazole to introduce a 2-hydroxyethyl group, forming the precursor 9-(2-Hydroxyethyl)carbazole. The second step is the methylation of the hydroxyl group via a Williamson ether synthesis to yield the final product.

Experimental Protocols

Step 1: Synthesis of 9-(2-Hydroxyethyl)carbazole

This procedure involves the N-alkylation of carbazole with 2-chloroethanol in the presence of a base.

-

Materials:

-

Carbazole

-

2-Chloroethanol

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve carbazole (1 equivalent) in DMF.

-

Add powdered potassium hydroxide (3 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

-

Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to 80-90°C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 9-(2-Hydroxyethyl)carbazole.

-

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This procedure outlines the methylation of the hydroxyl group of 9-(2-Hydroxyethyl)carbazole.

-

Materials:

-

9-(2-Hydroxyethyl)carbazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 9-(2-Hydroxyethyl)carbazole (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0°C and add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.

-

Extract the mixture with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Physicochemical Properties

Specific experimental data for this compound is not widely published. However, we can infer its properties based on the known data of its precursor, 9-(2-Hydroxyethyl)carbazole, and other related 9-substituted carbazoles.

| Property | 9-(2-Hydroxyethyl)carbazole[1] | This compound (Estimated) |

| Molecular Formula | C₁₄H₁₃NO | C₁₅H₁₅NO |

| Molecular Weight | 211.26 g/mol | ~225.29 g/mol |

| Appearance | Off-White Powder[1] | Likely a white to off-white solid |

| Melting Point | Not widely reported | Expected to be a low-melting solid |

| Boiling Point | Not available | Higher than the precursor |

| Solubility | Soluble in polar organic solvents | Expected to be soluble in a range of organic solvents |

| CAS Number | 1484-14-6 | Not readily available |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the following are predicted key spectroscopic features:

-

¹H NMR: The spectrum would show characteristic aromatic protons of the carbazole ring system. The ethyl chain would exhibit two triplets, and a singlet for the methoxy group protons would be observed around 3.3-3.5 ppm.

-

¹³C NMR: The spectrum would display the aromatic carbons of the carbazole core, along with signals for the two carbons of the ethyl chain and a distinct signal for the methoxy carbon.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching for the aromatic and aliphatic groups, C-N stretching, and a prominent C-O-C stretching band for the ether linkage.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound.

Potential Biological Activities and Applications

The biological activities and applications of this compound have not been extensively studied. However, based on the known properties of other carbazole derivatives, several potential areas of interest can be proposed:

-

Pharmaceutical Research: Many carbazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a methoxyethyl group at the N-9 position could modulate the lipophilicity and pharmacokinetic profile of the carbazole scaffold, potentially leading to novel therapeutic agents.

-

Materials Science: 9-substituted carbazoles are widely used in organic electronics due to their excellent hole-transporting and photophysical properties. This compound could be investigated as a component in organic light-emitting diodes (OLEDs), perovskite solar cells, or as a fluorescent probe. The methoxyethyl side chain could influence the solubility and film-forming properties of the material.

Logical Relationships in Application Development

References

Preliminary Investigation of 9-(2-Methoxyethyl)carbazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a preliminary investigation into 9-(2-Methoxyethyl)carbazole derivatives, outlining potential synthetic routes, methodologies for biological evaluation, and a framework for understanding their mechanism of action. While specific data for this compound derivatives is limited in publicly available literature, this guide leverages data from structurally related N-substituted carbazole compounds to provide a foundational understanding for researchers entering this area.

Introduction

Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central nitrogen-containing five-membered ring.[1][2] This rigid, planar structure provides a unique scaffold for drug design, allowing for substitutions at various positions to modulate biological activity. The nitrogen atom at the 9-position is a common site for modification, and N-alkylation can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. The introduction of a 2-methoxyethyl group at this position is of interest for its potential to enhance solubility and introduce additional hydrogen bonding capabilities, which could favorably impact interactions with biological targets.

This guide will explore the potential synthesis of this compound and its derivatives, detail common experimental protocols for assessing their biological activity, and present available quantitative data from analogous compounds to inform future research directions.

Synthetic Methodologies

The synthesis of this compound derivatives typically proceeds through the N-alkylation of a carbazole precursor. A general synthetic workflow is outlined below.

Experimental Workflow: Synthesis of this compound Derivatives

Caption: General workflow for the synthesis of this compound and its subsequent derivatives.

General Experimental Protocol for N-Alkylation of Carbazole:

This protocol is a generalized procedure based on the synthesis of other N-alkylated carbazoles and would require optimization for the specific synthesis of this compound.

-

Preparation: To a solution of carbazole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, a base (1.1-1.5 equivalents) is added. Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a designated period (e.g., 30 minutes) to facilitate the deprotonation of the carbazole nitrogen.

-

Alkylation: 1-bromo-2-methoxyethane (1.1-1.5 equivalents) is added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is then heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours (typically monitored by Thin Layer Chromatography, TLC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

Biological Evaluation

The biological activities of carbazole derivatives are diverse. Based on existing literature for analogous compounds, key areas for preliminary investigation of this compound derivatives include anticancer, antimicrobial, and antioxidant activities.

Experimental Workflow: Biological Evaluation

Caption: Workflow for the biological evaluation of this compound derivatives.

Anticancer Activity

The antiproliferative effects of carbazole derivatives against various cancer cell lines are well-documented.[3][4]

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically in a range from 0.1 to 100 µM) and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 10 | HepG2 | 7.68 | [4] |

| HeLa | 10.09 | [4] | |

| MCF-7 | 6.44 | [4] | |

| Compound 9 | HeLa | 7.59 | [4] |

| Compound 15b | HCT-116 | 5.24 | [3] |

| Compound 20 | HepG-2 | 6.80 | [3] |

| Compound 22b | MCF-7 | 7.30 | [3] |

Note: The compound IDs are as designated in the cited literature and do not correspond to a unified nomenclature.

Antimicrobial Activity

Carbazole derivatives have shown promise as antibacterial and antifungal agents.[2]

-

Preparation of Inoculum: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: A standardized inoculum of the microorganism is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

| Compound ID | Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) | Reference |

| Compound 18 | S. aureus | 26.08 | 50 | [2] |

| B. subtilis | 24.12 | 50 | [2] | |

| P. aeruginosa | 22.86 | 50 | [2] | |

| E. coli | 20.14 | 50 | [2] | |

| Compound 20 | C. albicans | 16.80 | 50 | [2] |

| A. niger | 15.20 | 50 | [2] |

Note: The compound IDs are as designated in the cited literature and do not correspond to a unified nomenclature.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound derivatives are yet to be elucidated, studies on other carbazole derivatives suggest several potential mechanisms of action.

Potential Anticancer Mechanisms

Many carbazole-based anticancer agents function by inducing apoptosis (programmed cell death) and arresting the cell cycle.[4] Some derivatives have been shown to disrupt mitochondrial homeostasis, leading to the release of pro-apoptotic factors.[5]

Caption: A potential signaling pathway for the anticancer activity of carbazole derivatives.

Conclusion and Future Directions

This technical guide provides a foundational overview for the preliminary investigation of this compound derivatives. Based on the chemistry and biological activities of structurally related compounds, this class of molecules holds potential for further development as therapeutic agents. Future research should focus on the successful synthesis and characterization of these specific derivatives, followed by a comprehensive biological evaluation to determine their anticancer, antimicrobial, and antioxidant properties. Elucidation of their precise mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Potential of 9-(2-Methoxyethyl)carbazole in Organic Electronics: A Frontier to be Explored

Despite the significant role of carbazole derivatives in advancing organic electronics, a comprehensive technical guide on the specific potential of 9-(2-Methoxyethyl)carbazole remains an uncharted area of research. Extensive searches of scientific literature and chemical databases have revealed a notable absence of published data regarding its synthesis, photophysical and electrochemical properties, and its application in organic electronic devices. This lack of information prevents the compilation of a detailed technical guide as originally envisioned.

While the specific compound of interest, this compound, is not documented in readily available scientific literature, the broader family of carbazole derivatives has demonstrated immense promise in the field of organic electronics. This guide will, therefore, provide a comprehensive overview of the known attributes of closely related carbazole compounds, offering a foundational understanding of the potential that this compound may hold. The information presented is based on analogous carbazole structures and serves as a predictive framework for future research endeavors.

The Carbazole Core: A Foundation for High-Performance Organic Materials

Carbazole is a nitrogen-containing heterocyclic aromatic compound that has become a cornerstone in the design of materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). Its rigid and planar structure, coupled with its electron-rich nature, imparts several desirable properties:

-

Excellent Hole-Transporting Capabilities: The nitrogen atom in the carbazole moiety readily donates its lone pair of electrons, facilitating the movement of positive charge carriers (holes).

-

High Thermal and Morphological Stability: The robust aromatic structure of carbazole leads to materials with high glass transition temperatures and thermal decomposition temperatures, crucial for device longevity.

-

Tunable Optoelectronic Properties: The 9-position of the carbazole ring is easily functionalized, allowing for the modification of its electronic and optical properties. By introducing different substituent groups, researchers can fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as the photoluminescence characteristics.

Synthesis of Carbazole Derivatives: A General Approach

While a specific protocol for this compound is not available, the synthesis of N-alkylated carbazoles typically follows a common pathway. The following represents a generalized experimental protocol for the N-alkylation of carbazole, which would be the likely route to synthesize the target molecule.

Generalized Experimental Protocol for N-Alkylation of Carbazole:

-

Deprotonation of Carbazole: Carbazole is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), in an appropriate aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This step generates the carbazolide anion.

-

Nucleophilic Substitution: The carbazolide anion then acts as a nucleophile and reacts with an alkyl halide. In the case of this compound, the alkylating agent would be 1-bromo-2-methoxyethane or a similar electrophile.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.

-

Purification: The crude product is purified using column chromatography or recrystallization to yield the pure N-alkylated carbazole derivative.

Logical Workflow for Synthesis:

Caption: Generalized synthesis of this compound.

Predicted Properties of this compound

Based on the known properties of similar N-alkylated carbazoles, we can extrapolate the likely characteristics of this compound.

Photophysical Properties:

Carbazole derivatives are known for their strong absorption in the UV region and blue fluorescence. The methoxyethyl group is an electron-donating group, which is expected to have a minimal effect on the absorption and emission wavelengths compared to the unsubstituted carbazole. The photoluminescence quantum yield (PLQY) in solution is anticipated to be high, a characteristic feature of many carbazole derivatives.

Electrochemical Properties:

The introduction of the 2-methoxyethyl group at the 9-position is not expected to significantly alter the HOMO and LUMO energy levels of the carbazole core. The HOMO level is predicted to be in the range of -5.5 to -5.8 eV, and the LUMO level is expected to be around -2.2 to -2.5 eV, making it a suitable candidate for a hole-transporting or host material in OLEDs.

Table 1: Predicted Properties of this compound

| Property | Predicted Value/Characteristic |

| Absorption Max (λabs) | ~330-350 nm |

| Emission Max (λem) | ~350-380 nm (Blue) |

| Photoluminescence Quantum Yield | High |

| HOMO Level | -5.5 to -5.8 eV |

| LUMO Level | -2.2 to -2.5 eV |

| Charge Carrier Mobility | Expected to favor hole transport |

Potential Applications in Organic Electronics

Given the predicted properties, this compound could be a valuable material in several organic electronic applications.

Organic Light-Emitting Diodes (OLEDs):

The high triplet energy of the carbazole core makes its derivatives excellent host materials for phosphorescent emitters, particularly for blue and green OLEDs. The methoxyethyl side chain could potentially improve the solubility of the material, making it suitable for solution-processed device fabrication.

Device Architecture and Energy Level Alignment:

Caption: A potential OLED device architecture using the target molecule.

Organic Solar Cells (OSCs):

Carbazole derivatives are often used as donor materials in bulk heterojunction (BHJ) organic solar cells due to their good hole mobility and ability to form favorable morphologies with acceptor materials. The methoxyethyl substituent may enhance the processability and influence the blend morphology, which is critical for efficient charge separation and collection.

Organic Field-Effect Transistors (OFETs):

The inherent hole-transporting nature of the carbazole core suggests that this compound could be utilized as the active channel material in p-type OFETs. The flexible methoxyethyl chain might, however, lead to less ordered packing in the solid state, which could limit charge carrier mobility.

Conclusion and Future Outlook

While the scientific community has yet to explore the potential of this compound in organic electronics, the foundational knowledge of related carbazole derivatives provides a strong basis for optimism. The predicted properties of this molecule suggest its suitability as a hole-transporting material, a host for phosphorescent emitters in OLEDs, or a donor material in OSCs.

The lack of existing data presents a clear opportunity for researchers in the field. A systematic investigation into the synthesis, characterization, and device application of this compound is warranted. Such studies would not only fill a gap in the current scientific literature but could also lead to the development of novel, high-performance materials for the next generation of organic electronic devices. The exploration of this and other under-investigated carbazole derivatives is a crucial step towards unlocking the full potential of this versatile class of organic materials.

Methodological & Application

Synthesis of 9-(2-Methoxyethyl)carbazole: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 9-(2-Methoxyethyl)carbazole, a carbazole derivative with potential applications in medicinal chemistry and materials science. The procedure outlined is based on the well-established N-alkylation of carbazole.

Introduction

Carbazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of drug discovery and materials science due to their unique photophysical and biological properties. The nitrogen atom of the carbazole ring system can be readily functionalized, allowing for the synthesis of a diverse range of derivatives with tailored characteristics. This protocol details the synthesis of this compound via the N-alkylation of carbazole with a suitable 2-methoxyethylating agent in the presence of a base.

Reaction Scheme

The synthesis proceeds via the deprotonation of the carbazole nitrogen by a base, followed by nucleophilic attack on the electrophilic carbon of the 2-methoxyethylating agent.

Figure 1: General reaction scheme for the N-alkylation of carbazole.

Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of carbazole.[1][2]

Materials:

-

Carbazole

-

2-Bromoethyl methyl ether (or 2-Chloroethyl methyl ether)

-

Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve carbazole (1.0 eq.) in anhydrous DMF.

-

Deprotonation: To the stirred solution, add a suitable base such as potassium hydroxide (3.0 eq.) or sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at room temperature.[1][2] Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation of the carbazole.

-

Alkylation: Slowly add 2-bromoethyl methyl ether (1.1-1.5 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and allow it to stir overnight.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| Carbazole | 1.0 eq. | General procedure |

| 2-Bromoethyl methyl ether | 1.1 - 1.5 eq. | Adapted from similar alkylations |

| Base (KOH) | 3.0 eq. | [2] |

| Base (NaH) | 1.1 eq. | [1] |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF or THF | [1][2] |

| Temperature | 60 - 80 °C | [2] |

| Reaction Time | Overnight | [2] |

| Expected Outcome | ||

| Yield | Not specifically reported, but N-alkylation of carbazoles generally proceeds in good to high yields. | General observation from related syntheses |

| Purity | To be determined by analytical methods (e.g., NMR, GC-MS). |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

While this protocol does not directly involve a biological signaling pathway, the following diagram illustrates a hypothetical pathway where a carbazole derivative might act as an inhibitor, a common application for such compounds in drug development.

Caption: Hypothetical inhibition of a kinase by a carbazole derivative.

References

Application Notes and Protocols: 9-(2-Methoxyethyl)carbazole in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies and low manufacturing costs. A critical component of a high-performance PSC is the hole-transporting material (HTM), which facilitates the efficient extraction of positively charged holes from the perovskite absorber layer to the electrode. Carbazole-based organic molecules have garnered significant attention as potential HTMs due to their excellent charge-transporting properties, high thermal stability, and tunable electronic characteristics through molecular design.

This document provides detailed application notes and protocols for the use of carbazole derivatives as HTMs in PSCs. Due to the limited availability of specific data on 9-(2-Methoxyethyl)carbazole in perovskite solar cells in peer-reviewed literature, this document will utilize a representative simple carbazole derivative, SGT-404, to provide exemplary data and protocols. SGT-404 shares the core carbazole structure and offers a basis for understanding the potential application and performance of similar molecules like this compound.

Role of Carbazole-Based Hole-Transporting Materials in Perovskite Solar Cells

In a standard n-i-p PSC architecture, the HTM layer is sandwiched between the perovskite light-absorbing layer and the top metal contact (e.g., gold). The primary functions of the HTM are:

-

Efficient Hole Extraction: The highest occupied molecular orbital (HOMO) energy level of the HTM must be well-aligned with the valence band of the perovskite material to ensure efficient transfer of photogenerated holes.

-

Electron Blocking: The lowest unoccupied molecular orbital (LUMO) of the HTM should be significantly higher than that of the perovskite to prevent electrons from the perovskite's conduction band from reaching the anode, which would otherwise lead to recombination losses.

-

Good Hole Mobility: High hole mobility allows for efficient transport of the extracted holes to the electrode, minimizing charge recombination within the HTM layer.

-

Film-Forming Properties: The HTM should form a uniform and pinhole-free layer to ensure complete coverage of the perovskite surface and prevent short-circuiting of the device.

-

Stability: The HTM should possess good thermal and chemical stability to ensure the long-term operational stability of the PSC.

Data Presentation: Performance of a Representative Carbazole-Based HTM

The following table summarizes the photovoltaic performance of a perovskite solar cell using the representative carbazole derivative SGT-404 as the HTM, in comparison to the widely used spiro-OMeTAD.

| HTM | Voc (V) | Jsc (mA/cm2) | FF | PCE (%) |

| SGT-404 | 0.93 | 20.3 | 0.69 | 13.04 |

| spiro-OMeTAD | 0.97 | 21.0 | 0.75 | 15.23 |

Data sourced from a study on novel carbazole-based molecules as hole-transporting materials.[1]

Experimental Protocols

This section details a representative experimental protocol for the fabrication and characterization of perovskite solar cells using a carbazole-based HTM.

1. Substrate Preparation

-

Patterned fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

The cleaned substrates are then dried with a nitrogen stream.

-

Immediately before deposition of the electron transport layer, the substrates are treated with UV-ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.

2. Deposition of the Electron Transport Layer (ETL)

-

A compact titanium dioxide (TiO2) blocking layer is deposited onto the FTO substrate by spin-coating a mildly acidic solution of titanium isopropoxide in ethanol and annealing at 500°C for 30 minutes.

-

A mesoporous TiO2 layer is then deposited by spin-coating a commercial TiO2 paste (e.g., Dyesol 18NR-T) diluted in ethanol.

-

The substrate is then sintered at 500°C for 30 minutes to form a porous scaffold for the perovskite absorber.

3. Perovskite Layer Deposition

-

A perovskite precursor solution (e.g., a 1.2 M solution of CH3NH3I and PbI2 in a 1:1 molar ratio in anhydrous γ-butyrolactone) is prepared inside a nitrogen-filled glovebox.

-

The precursor solution is spin-coated onto the mesoporous TiO2 layer. A two-step spin-coating program is typically used (e.g., 1000 rpm for 10 s followed by 5000 rpm for 30 s).

-

During the second step of the spin-coating, an anti-solvent such as toluene is dripped onto the substrate to induce rapid crystallization of the perovskite film.

-

The film is then annealed on a hotplate at 100°C for 10 minutes to complete the perovskite crystallization.

4. Hole-Transporting Material (HTM) Deposition

-

An HTM solution is prepared by dissolving the carbazole derivative (e.g., this compound or a representative compound like SGT-404) in a suitable solvent such as chlorobenzene.

-

To improve the conductivity of the HTM layer, additives are typically included in the solution. Common additives include 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI). A typical formulation would be: 70 mg of the carbazole HTM, 28 µL of tBP, and 18 µL of a Li-TFSI solution (520 mg/mL in acetonitrile) per 1 mL of chlorobenzene.

-

The HTM solution is then spin-coated onto the perovskite layer (e.g., at 4000 rpm for 30 s).

5. Electrode Deposition

-

A top electrode of gold (Au) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell. The thickness of the Au electrode is typically around 80-100 nm.

6. Device Characterization

-

The current density-voltage (J-V) characteristics of the fabricated PSCs are measured using a solar simulator under standard test conditions (AM 1.5G illumination, 100 mW/cm2).

-